molecular formula C23H22N4O2 B11064501 5-{4-[2-(4-methoxyphenyl)propan-2-yl]phenoxy}-1-phenyl-1H-tetrazole

5-{4-[2-(4-methoxyphenyl)propan-2-yl]phenoxy}-1-phenyl-1H-tetrazole

Cat. No.: B11064501
M. Wt: 386.4 g/mol
InChI Key: RWTQFXRHNJVVIE-UHFFFAOYSA-N
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Description

4-[1-(4-METHOXYPHENYL)-1-METHYLETHYL]PHENYL (1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL) ETHER is a complex organic compound characterized by its unique structural features This compound contains a methoxyphenyl group, a methylethylphenyl group, and a phenyl-tetrazolyl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-METHOXYPHENYL)-1-METHYLETHYL]PHENYL (1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL) ETHER typically involves multi-step organic reactions. One common approach is the reaction of 4-methoxyphenylacetic acid with isobutyl bromide in the presence of a base to form the intermediate 4-[1-(4-methoxyphenyl)-1-methylethyl]phenyl bromide. This intermediate is then reacted with sodium azide to form the tetrazole ring, followed by etherification with phenol to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-METHOXYPHENYL)-1-METHYLETHYL]PHENYL (1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL) ETHER undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of a nitro group yields an amine .

Scientific Research Applications

4-[1-(4-METHOXYPHENYL)-1-METHYLETHYL]PHENYL (1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL) ETHER has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(4-METHOXYPHENYL)-1-METHYLETHYL]PHENYL (1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL) ETHER involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(4-METHOXYPHENYL)-1-METHYLETHYL]PHENYL (1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL) ETHER is unique due to its combination of methoxyphenyl, methylethylphenyl, and phenyl-tetrazolyl ether groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

5-[4-[2-(4-methoxyphenyl)propan-2-yl]phenoxy]-1-phenyltetrazole

InChI

InChI=1S/C23H22N4O2/c1-23(2,17-9-13-20(28-3)14-10-17)18-11-15-21(16-12-18)29-22-24-25-26-27(22)19-7-5-4-6-8-19/h4-16H,1-3H3

InChI Key

RWTQFXRHNJVVIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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